molecular formula C9H17N3 B11740244 1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine

1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine

Cat. No.: B11740244
M. Wt: 167.25 g/mol
InChI Key: NRKQEHOUMYFUMC-UHFFFAOYSA-N
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Description

1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound, with its specific substituents, offers interesting chemical and biological activities that make it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with α,β-unsaturated carbonyl compounds, followed by alkylation and amination steps. The reaction conditions often include the use of solvents like ethanol and catalysts such as acids or bases to facilitate the cyclization and subsequent functionalization .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the preparation of intermediate pyrazole derivatives, followed by selective alkylation and amination to introduce the ethyl, methyl, and propyl groups. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug discovery, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and dyes due to its stability and reactivity

Mechanism of Action

The mechanism of action of 1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl, methyl, and propyl groups on the pyrazole ring can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-ethyl-4-methyl-N-propylpyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-4-6-10-9-8(3)7-12(5-2)11-9/h7H,4-6H2,1-3H3,(H,10,11)

InChI Key

NRKQEHOUMYFUMC-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NN(C=C1C)CC

Origin of Product

United States

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